![molecular formula C22H21N5O2 B2715475 (E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-07-8](/img/structure/B2715475.png)
(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known to be microtubule-active . They have been studied as potential candidates for treating Human African Trypanosomiasis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is one of the most studied and used isomers in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its 1,2,4-triazolo[1,5-a]pyrimidine core. For example, it has been reported that the use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of reactions involving similar compounds .Scientific Research Applications
Anti-Tumor Activity
This compound has shown promising anti-tumor activity against various cancer cell lines. Specifically, compound 22i demonstrated excellent inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with the following IC50 values:
Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM ). This suggests that it could be a potential c-Met kinase inhibitor .
Cardiovascular Applications
The compound’s structure and properties make it an interesting candidate for cardiovascular research. While specific studies are limited, exploring its effects on coronary vasodilation and antihypertensive activity could be valuable .
Deep-Blue Fluorescent Emitter
Consider the compound’s potential as a deep-blue bipolar fluorescent emitter. Researchers have employed the related [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron acceptor to construct a novel emitter called TPP-PPI. Single crystals of TPP-PPI exhibit unique packing modes, which may facilitate carrier transport .
Organic Light-Emitting Diodes (OLEDs)
Structurally modified [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise as materials for highly efficient blue fluorescent OLEDs. Investigating this compound’s behavior in OLED devices could yield valuable insights .
Rigid Acceptors for Optoelectronic Applications
Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole-triazine moiety, serves as a novel rigid acceptor. Derivatives based on this scaffold, such as TTT-PXZ, exhibit interesting optoelectronic properties. Exploring its applications in organic electronics and photovoltaics could be worthwhile .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJYJHFDFSEJO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)

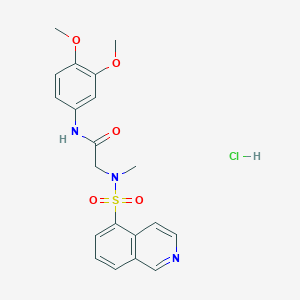

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
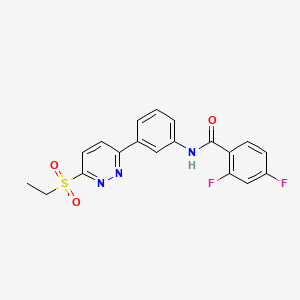
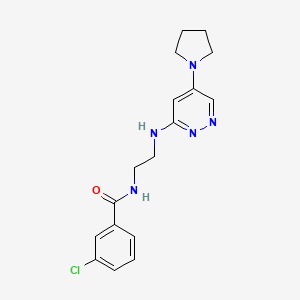
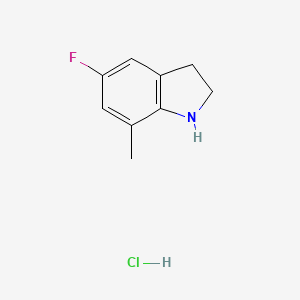
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)
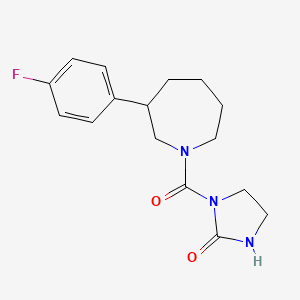
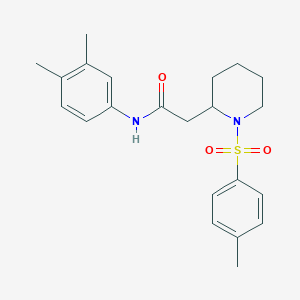
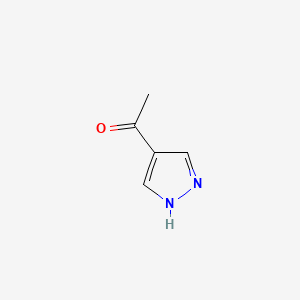
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)